2-Acetamido-4-methylpyridin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1-oxido-2-pyridinyl)acetamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.181 g/mol . This compound is known for its unique structure, which includes a pyridine ring with a methyl group and an acetamide group attached to it. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1-oxido-2-pyridinyl)acetamide typically involves the oxidation of 2-acylpyridines. One common method is the oxidation of 2-acylpyridines using m-chloroperbenzoic acid (MCPBA) in dichloromethane (CH2Cl2) at 0°C. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for N-(4-methyl-1-oxido-2-pyridinyl)acetamide are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of reagents like MCPBA make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1-oxido-2-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (MCPBA) in dichloromethane (CH2Cl2) at 0°C.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted acetamides, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(4-methyl-1-oxido-2-pyridinyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-1-oxido-2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(4-methyl-1-oxido-2-pyridinyl)acetamide can be compared with other similar compounds, such as:
N-(4-methyl-2-pyridinyl)acetamide: Lacks the oxido group, which may affect its reactivity and biological activity.
N-(4-methyl-1-oxido-2-pyridinyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group, which may influence its chemical properties and applications.
The uniqueness of N-(4-methyl-1-oxido-2-pyridinyl)acetamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(1-hydroxy-4-methylpyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-10(12)8(5-6)9-7(2)11/h3-5,12H,1-2H3 |
InChI Key |
JFORVNMRAQIPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)C)N(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.